molecular formula C14H20ClN3O2 B3946438 1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride

1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B3946438
M. Wt: 297.78 g/mol
InChI Key: PGMIUVUURZDOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride, also known as APET, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. APET functions by inhibiting the activity of a specific enzyme, known as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP has been shown to selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes APET a promising candidate for cancer therapy.

Mechanism of Action

1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride functions by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways. This results in selective killing of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is accompanied by a decrease in cell proliferation and an increase in DNA damage. In addition, this compound has been shown to enhance the immune response against cancer cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride is its specificity for cancer cells that have defects in DNA repair pathways. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs, which can damage normal cells. However, one limitation of this compound is its potential toxicity to normal cells that have intact DNA repair pathways. This may limit its use in certain cancer types.

Future Directions

There are several future directions for research on 1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride. One area of focus is the development of combination therapies that enhance the efficacy of this compound. For example, combining this compound with other PARP inhibitors or with chemotherapy drugs may improve outcomes for cancer patients. Another area of focus is the identification of biomarkers that can predict response to this compound. This may help to personalize treatment for individual patients and improve outcomes. Finally, further studies are needed to evaluate the safety and efficacy of this compound in different cancer types and in combination with other therapies.

Scientific Research Applications

1-(2-anilino-2-oxoethyl)-4-piperidinecarboxamide hydrochloride has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective against a variety of cancer types, including breast, ovarian, and prostate cancers. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.

properties

IUPAC Name

1-(2-anilino-2-oxoethyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c15-14(19)11-6-8-17(9-7-11)10-13(18)16-12-4-2-1-3-5-12;/h1-5,11H,6-10H2,(H2,15,19)(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMIUVUURZDOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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